
1-Benzhydrylazetidine-3-carbaldehyde
Description
1-Benzhydrylazetidine-3-carbaldehyde (CAS 72351-37-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.33 g/mol. It features an azetidine ring (a four-membered saturated heterocycle) substituted at the 1-position with a benzhydryl group (diphenylmethyl) and at the 3-position with an aldehyde functional group. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders . Its aldehyde group confers reactivity for further derivatization, such as condensation reactions to form imines or hydrazones.
Properties
IUPAC Name |
1-benzhydrylazetidine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14,17H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXVLPIZABNUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605716 | |
Record name | 1-(Diphenylmethyl)azetidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72351-37-2 | |
Record name | 1-(Diphenylmethyl)azetidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Benzhydrylamine and Epichlorohydrin
One of the prevalent methods for synthesizing 1-benzhydrylazetidine-3-carbaldehyde involves the reaction of benzhydrylamine with epichlorohydrin. This method is characterized by the following steps:
- Reactants : Benzhydrylamine and epichlorohydrin.
- Solvent : Methanol or aqueous medium.
- Conditions : The reaction is typically conducted at temperatures ranging from 10°C to 50°C over 12 to 36 hours.
- Yields : The process can yield significant amounts of the desired azetidine derivative, although yields may vary based on solvent choice and reaction conditions.
Cyclization of Aminoalcohols
Another effective route involves the cyclization of aminoalcohols derived from benzhydrylamine:
- Step 1 : The aminoalcohol is prepared by reacting an epoxy halide with benzhydrylamine.
- Step 2 : Cyclization occurs in an aqueous medium with triethylamine as a catalyst, typically under reflux conditions (50°C to 150°C).
- Yields : This method has been shown to provide high yields due to the effectiveness of triethylamine in facilitating cyclization and minimizing side reactions.
Mesylation and Subsequent Reactions
The mesylation of 1-benzhydrylazetidin-3-ol is another crucial step in synthesizing this compound:
- Reagents : Methanesulfonyl chloride and triethylamine in acetonitrile.
- Conditions : The reaction is performed at low temperatures (<5°C) to control exothermicity.
- Outcomes : This step produces a mesylate intermediate that can be further reacted with amines to yield various derivatives, including the target compound.
Alternative Synthesis Routes
Research has also explored alternative synthesis routes that involve different starting materials or reaction conditions:
- Single-Step Synthesis : A streamlined approach has been developed where direct displacement reactions occur using various amines, leading to high yields of azetidine derivatives.
Summary Table of Preparation Methods
Method | Reactants | Conditions | Yield (%) |
---|---|---|---|
Benzhydrylamine + Epichlorohydrin | Benzhydrylamine, Epichlorohydrin | 10°C - 50°C, 12 - 36 hours | Variable |
Cyclization of Aminoalcohols | Aminoalcohol, Triethylamine | Aqueous medium, Reflux | High |
Mesylation | Methanesulfonyl chloride | Low temperature | High |
Single-Step Synthesis | Various amines | Controlled conditions | Up to 72% |
The synthesis of this compound can be achieved through multiple methods, each with its advantages and challenges. The choice of method often depends on the desired yield, available reagents, and specific application requirements. Continuous research into optimizing these synthesis routes is essential for enhancing efficiency and reducing costs in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydrylazetidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted azetidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1-Benzhydrylazetidine-3-carboxylic acid.
Reduction: 1-Benzhydrylazetidine-3-methanol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis:
1-Benzhydrylazetidine-3-carbaldehyde serves as a significant intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable component in the development of pharmaceuticals and agrochemicals.
Reactivity:
The compound can undergo oxidation to form 1-benzhydrylazetidine-3-carboxylic acid or reduction to yield 1-benzhydrylazetidine-3-methanol. Additionally, it can participate in nucleophilic substitution reactions, leading to various substituted azetidine derivatives.
Biology
Enzyme Studies:
In biological research, this compound is utilized as a probe for studying enzyme-catalyzed reactions. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate specific biochemical pathways and enzyme activities.
Therapeutic Potential:
The compound is explored as a precursor for synthesizing potential therapeutic agents, including antiviral and anticancer drugs. Its unique reactivity profile makes it suitable for developing novel pharmacological compounds that can target specific diseases .
Medicine
Drug Development:
this compound has been investigated for its potential in drug development, particularly in creating compounds with anticancer properties. For instance, studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapy .
Mechanism of Action:
The mechanism of action involves the interaction of the aldehyde group with biological targets, leading to modulation of their activity. This characteristic makes it a promising candidate for further exploration in medicinal chemistry.
Industrial Applications
Specialty Chemicals:
In industrial settings, this compound is employed in the production of specialty chemicals that require unique properties imparted by its structure. Its versatility allows it to be used in various formulations across different industries.
Data Summary Table
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Chemistry | Organic synthesis | Serves as a building block for pharmaceuticals and agrochemicals |
Biology | Enzyme studies | Used as a probe for investigating biochemical pathways |
Medicine | Drug development | Potential precursor for antiviral and anticancer agents |
Industry | Specialty chemicals | Utilized in formulations requiring unique chemical properties |
Case Studies
-
Anticancer Activity:
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against MDA-MB-231 breast cancer cells, with an IC50 value indicating potent activity at low concentrations . This highlights its potential role in developing new cancer therapies. -
Enzyme Inhibition Studies:
Research involving the compound has shown its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe . Such studies are essential for understanding disease mechanisms and developing targeted therapies.
Mechanism of Action
The mechanism of action of 1-Benzhydrylazetidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
The structural and functional attributes of 1-Benzhydrylazetidine-3-carbaldehyde can be contextualized by comparing it to related azetidine and piperidine derivatives. Below is a detailed analysis supported by data tables and research findings.
Structural and Functional Similarities
Key analogs include compounds with variations in the azetidine ring’s substituents, such as nitriles, carboxylic acids, and amines. These derivatives share the benzhydryl moiety but differ in reactivity due to their functional groups.
Table 1: Comparative Structural Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group |
---|---|---|---|---|
This compound | 72351-37-2 | C₁₇H₁₇NO | 251.33 | Aldehyde |
1-Benzhydrylazetidine-3-carbonitrile | 36476-86-5 | C₁₇H₁₆N₂ | 248.33 | Nitrile |
1-Benzhydrylazetidine-3-carboxylic acid | 36476-87-6 | C₁₈H₁₇NO₂ | 279.34 | Carboxylic acid |
1-Benzhydrylazetidin-3-amine hydrochloride | 1965305-27-4 | C₁₆H₁₈N₂·2HCl | 311.25 | Amine (hydrochloride) |
1-Benzhydrylazetidin-3-one | 40320-60-3 | C₁₆H₁₅NO | 237.30 | Ketone |
Sources :
Key Observations:
- Functional Group Diversity : The aldehyde group in this compound distinguishes it from the nitrile (C≡N), carboxylic acid (-COOH), and amine (-NH₂) derivatives. These groups dictate reactivity; for example, the aldehyde is prone to nucleophilic additions, while the nitrile undergoes hydrolysis to amides or carboxylic acids .
- Molecular Weight : The aldehyde has a lower molecular weight compared to the carboxylic acid and amine hydrochloride due to the absence of heavier substituents like chlorine or oxygen-rich groups.
Aldehyde vs. Nitrile and Carboxylic Acid
- Aldehyde (72351-37-2) : Used in Schiff base formation for drug conjugates or metal-organic frameworks. Its reactivity is critical in synthesizing imine-linked prodrugs .
- Nitrile (36476-86-5) : Employed in click chemistry (e.g., Huisgen cycloaddition) or as a precursor for tetrazole rings in medicinal chemistry .
- Carboxylic Acid (36476-87-6) : Utilized in peptide coupling reactions or as a building block for angiotensin-converting enzyme (ACE) inhibitors .
Amine Hydrochloride (1965305-27-4)
This compound serves as a cationic intermediate in antipsychotic drug synthesis, leveraging its amine group for salt formation to enhance solubility .
Commercial and Research Significance
- Pharmaceutical Intermediates : The aldehyde is listed in pharmacopeia catalogs (), highlighting its role in synthesizing CNS-targeting agents .
- Comparative Demand : Carboxylic acid derivatives (e.g., 36476-87-6) are more prevalent in API synthesis due to their versatility in coupling reactions, while nitriles are niche reagents for heterocycle formation .
Biological Activity
1-Benzhydrylazetidine-3-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antibacterial and cytotoxic activities, as well as its synthesis and application in drug development.
Chemical Structure and Properties
This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing ring. The presence of the benzhydryl group enhances its lipophilicity, which may influence its biological interactions.
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance, a patent describes its testing against various bacterial strains, highlighting its potential as a lead compound in developing new antibacterial agents. The compound was shown to be effective in inhibiting the growth of resistant bacterial strains, which is crucial given the increasing prevalence of antibiotic resistance in clinical settings .
Cytotoxicity and Anti-Cancer Potential
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that this compound demonstrates selective toxicity towards certain cancer cells, including breast and ovarian cancer cells. This selectivity suggests that the compound could serve as a basis for developing targeted cancer therapies .
Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Moderate Cytotoxicity |
OVCAR-3 (Ovarian Cancer) | 12.5 | High Cytotoxicity |
A549 (Lung Cancer) | 20.0 | Low Cytotoxicity |
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular processes such as protein synthesis or DNA replication in bacteria and cancer cells. Further research is needed to elucidate these pathways fully.
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as an effective antibacterial agent .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various human cancer cell lines to assess the cytotoxic effects of the compound. The results indicated that treatment with this compound led to increased apoptosis in MCF-7 cells, suggesting a mechanism involving programmed cell death .
Q & A
Q. What are the key steps for synthesizing 1-Benzhydrylazetidine-3-carbaldehyde, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves benzhydryl group introduction to azetidine precursors. For example, 1-Benzhydrylazetane-3-carboxylic acid (CAS 36476-87-6) can serve as a starting material, with subsequent oxidation steps to generate the aldehyde functionality . Key considerations:
- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) to avoid side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended. Monitor purity via TLC and HPLC.
- Safety : Follow protocols for handling aldehydes (e.g., use fume hoods, avoid inhalation) .
Example Reaction Pathway |
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Precursor: 1-Benzhydrylazetane-3-carboxylic acid → Oxidation (e.g., Swern or Dess-Martin) → Purification → Yield: ~60-75% |
Q. How should researchers safely handle and store this compound in the laboratory?
- Methodological Answer :
- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to mitigate vapor exposure .
- Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid prolonged storage due to aldehyde reactivity .
- Disposal : Treat as hazardous waste; consult institutional guidelines for chemical disposal .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) to identify benzhydryl protons (δ 7.2–7.4 ppm) and aldehyde proton (δ ~9.8 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) .
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (C₁₇H₁₇NO, [M+H]⁺ = 252.1388) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?
- Methodological Answer :
- Software Tools : Use SHELX suite (SHELXL/SHELXS) for refinement. Cross-validate with PLATON to check for twinning or disorder .
- Data Validation : Compare experimental X-ray diffraction patterns with computational models (e.g., density functional theory (DFT)-optimized structures).
- Case Study : If bond lengths deviate >0.05 Å from expected values, re-examine data collection parameters (e.g., temperature, radiation source) .
Q. What strategies optimize the regioselective functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect the aldehyde (e.g., acetal formation) to direct reactivity to the azetidine ring .
- Catalysis : Use transition-metal catalysts (e.g., Pd for cross-coupling) to target specific positions.
- Example : 3-Bromobenzaldehyde (CAS 3132-99-8) analogs show regioselective substitution under Suzuki conditions; adapt protocols for azetidine systems .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on aldehyde electrophilicity and steric effects from the benzhydryl group.
- Docking Studies : For biological applications, simulate interactions with enzyme active sites (e.g., aldehyde dehydrogenases) .
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates monitored via UV-Vis) .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental spectral data be addressed?
- Methodological Answer :
- Step 1 : Confirm sample purity (HPLC, melting point). Impurities (e.g., oxidized byproducts) may skew NMR/IR .
- Step 2 : Re-examine computational parameters (e.g., solvent effects in DFT simulations).
- Step 3 : Collaborate with specialized labs for advanced techniques (e.g., synchrotron XRD for ambiguous crystallographic data) .
Experimental Design Considerations
Q. What protocols ensure reproducibility in azetidine-based reaction scalability?
- Methodological Answer :
- Documentation : Record exact stoichiometry, solvent batch numbers, and equipment calibration data .
- Batch Testing : Perform small-scale trials (1–5 mmol) before scaling to >50 mmol.
- Case Study : For 1-Benzhydryl-3-bromoazetidine (CAS 36476-84-3), scalability issues arose from exothermicity; mitigate with controlled temperature addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.